molecular formula C25H20N2O2 B11684052 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4(1H)-one

Cat. No.: B11684052
M. Wt: 380.4 g/mol
InChI Key: JBVGODYUPIRBLS-SAPNQHFASA-N
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Description

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-6-METHYL-1,5-DIPHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound known for its unique chemical structure and properties. This compound features a dihydropyrimidinone core, which is a significant scaffold in medicinal chemistry due to its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-6-METHYL-1,5-DIPHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes, β-ketoesters, and urea under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-6-METHYL-1,5-DIPHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-6-METHYL-1,5-DIPHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-6-METHYL-1,5-DIPHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-bis(4-hydroxyphenyl)-1,2-diphenylethene: Similar structure with two hydroxyl groups and phenyl rings.

    4,4’-dihydroxybiphenyl: Contains two hydroxyl groups on biphenyl structure.

    Bis(4-hydroxyphenyl)disulfide: Features two hydroxyl groups and a disulfide linkage.

Uniqueness

2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-6-METHYL-1,5-DIPHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its dihydropyrimidinone core, which imparts distinct chemical and biological properties. This core structure is less common in similar compounds, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(E)-2-(4-hydroxyphenyl)ethenyl]-6-methyl-1,5-diphenylpyrimidin-4-one

InChI

InChI=1S/C25H20N2O2/c1-18-24(20-8-4-2-5-9-20)25(29)26-23(27(18)21-10-6-3-7-11-21)17-14-19-12-15-22(28)16-13-19/h2-17,28H,1H3/b17-14+

InChI Key

JBVGODYUPIRBLS-SAPNQHFASA-N

Isomeric SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC=C2)/C=C/C3=CC=C(C=C3)O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC=C2)C=CC3=CC=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

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